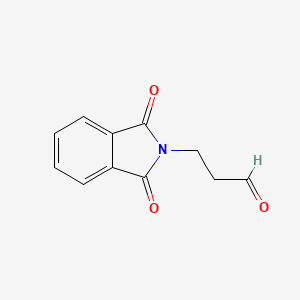

3-(1,3-Dioxoisoindolin-2-il)propanal

Descripción general

Descripción

3-Phthalimidopropionaldehyde is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Phthalimidopropionaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phthalimidopropionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phthalimidopropionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos y Antioxidantes

El compuesto se ha utilizado en la síntesis de análogos de 1-(1,3-dioxoisoindolin-2-il)-3-aril urea, que han mostrado resultados prometedores como agentes anticancerígenos y antioxidantes . Por ejemplo, 1-(4-Bromofenil)-3-(1,3-dioxoisoindolin-2-il)urea exhibió una actividad anticancerígena significativa contra diversas líneas celulares cancerosas, incluyendo cáncer de pulmón de células no pequeñas, SNC, melanoma, renal, próstata y cáncer de mama . También demostró una actividad anticancerígena superior contra el cáncer de melanoma en comparación con el imatinib .

Síntesis de Heterociclos N-Isoindolina-1,3-diona

Los heterociclos N-Isoindolina-1,3-diona, caracterizados por un núcleo de isoindolina y grupos carbonilo en las posiciones 1 y 3, han ganado una atención significativa por su uso potencial en diversos campos como la síntesis farmacéutica, herbicidas, colorantes, tintes, aditivos de polímeros, síntesis orgánica y materiales fotocrómicos . El compuesto juega un papel crucial en la síntesis de estos heterociclos .

Reactivo Electrófilo

El compuesto se ha utilizado como un reactivo electrófilo en la síntesis de - (1,3-dioxoisoindolin-2-il)‑dietil fosforotioato (SDDP), un compuesto que ha mostrado potencial en diversas aplicaciones sintéticas .

Síntesis de Pirazoles, Tiazoles y Otros Sistemas

El compuesto se ha utilizado como precursor en la síntesis de una variedad de sistemas de pirazoles, tiazoles, tiadiazoles, tiazolidinas, azetidina, tiazolo [3,2-a]pirimidina y pirazolo [3,4-b]piridina . Estos sistemas tienen aplicaciones potenciales en diversos campos de investigación.

Actividad Antioxidante

Algunos derivados del compuesto han demostrado una actividad antioxidante significativa. Por ejemplo, 1-(2-Metoxifenil)-3-(1,3-dioxoisoindolin-2-il)urea y 1-(4-Metoxifenil)-3-(1,3-dioxoisoindolin-2-il)urea exhibieron una actividad antioxidante significativa con valores de IC50 de 15.99 ± 0.10 y 16.05 ± 0.15 µM, respectivamente .

Inhibición del EGFR

El compuesto ha mostrado potencial en la inhibición del Receptor del Factor de Crecimiento Epidérmico (EGFR), una proteína que juega un papel crucial en el crecimiento y supervivencia celular. Por ejemplo, 1-(4-Bromofenil)-3-(1,3-dioxoisoindolin-2-il)urea demostró una inhibición moderada del EGFR con una IC50 de 42.91 ± 0.80 nM .

Mecanismo De Acción

Target of Action

Similar compounds have been reported as anticonvulsant and antiviral agents , suggesting potential targets could be related to these biological activities.

Biochemical Pathways

Based on its reported anticonvulsant and antiviral activities , it may influence pathways related to these biological responses

Result of Action

Its reported anticonvulsant and antiviral activities suggest that it may have effects at both the molecular and cellular levels

Actividad Biológica

3-Phthalimidopropionaldehyde (CAS Number: 2436-29-5) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.194 g/mol

- Melting Point : 126 - 127 °C (in water), 105 - 107 °C (in hexane)

- Boiling Point : 352.7 °C at 760 mmHg

- Density : 1.3 g/cm³

These properties suggest that 3-phthalimidopropionaldehyde is a stable compound suitable for various synthetic applications.

Biological Activities

3-Phthalimidopropionaldehyde exhibits several notable biological activities, including:

- Antimicrobial Activity : Research indicates that phthalimide derivatives, including 3-phthalimidopropionaldehyde, have shown significant antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Properties : Some studies have explored the potential of phthalimide derivatives in cancer therapy. For instance, compounds structurally related to 3-phthalimidopropionaldehyde have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence suggesting that 3-phthalimidopropionaldehyde may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is of particular interest.

- Anti-inflammatory Activity : The compound has been studied for its anti-inflammatory effects, which may be linked to its interactions with various signaling pathways involved in inflammation.

The mechanisms through which 3-phthalimidopropionaldehyde exerts its biological effects are still under investigation. Preliminary findings suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Modulation of Cell Signaling Pathways : It appears to influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.

- Interaction with Receptors : Research indicates potential interactions with various biological receptors, although specific receptor targets remain to be fully elucidated.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several phthalimide derivatives, including 3-phthalimidopropionaldehyde. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Cancer Cell Line Studies

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that 3-phthalimidopropionaldehyde could inhibit cell growth and induce apoptosis through caspase activation pathways . The compound's cytotoxicity was assessed using MTT assays, revealing IC50 values indicative of its potential as an anticancer agent.

Neuroprotection Research

A recent study investigated the neuroprotective effects of phthalimide derivatives on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could significantly reduce neuronal death by enhancing antioxidant defenses .

Propiedades

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSDSIHTMABATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179097 | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-29-5 | |

| Record name | 3-Phthalimidopropionaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phthalimidopropionaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(2-formylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.